1-Hexyne, 3,3-dimethyl

CAS No.:

Cat. No.: VC17977949

Molecular Formula: C8H14

Molecular Weight: 110.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H14 |

|---|---|

| Molecular Weight | 110.20 g/mol |

| IUPAC Name | 3,3-dimethylhex-1-yne |

| Standard InChI | InChI=1S/C8H14/c1-5-7-8(3,4)6-2/h2H,5,7H2,1,3-4H3 |

| Standard InChI Key | MLRORDXAZGLTKK-UHFFFAOYSA-N |

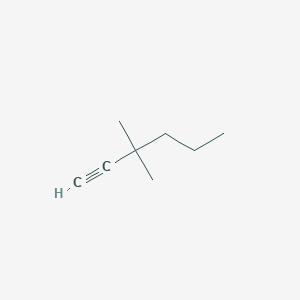

| Canonical SMILES | CCCC(C)(C)C#C |

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Nomenclature

3,3-Dimethyl-1-hexene is an acyclic alkene with the systematic IUPAC name 3,3-dimethylhex-1-ene. Its molecular formula, C₈H₁₆, corresponds to a molecular weight of 112.21 g/mol . The structure consists of a hexene backbone (CH₂=CH–CH₂–CH₂–CH₂–CH₂) modified by two methyl (–CH₃) groups at the third carbon, resulting in the condensed formula CH₂=CH–C(CH₃)₂–CH₂–CH₂–CH₃. The compound’s SMILES notation, CCC(C)(C)C=C, and InChI key, RXYYKIMRVXDSFR-UHFFFAOYSA-N, further delineate its branching and double-bond position .

Physical and Chemical Characteristics

As a liquid at room temperature, 3,3-dimethyl-1-hexene exhibits a boiling point of 104°C and a density of approximately 0.72 g/cm³ . Its nonpolar nature, derived from the alkene’s hydrocarbon structure, renders it immiscible with water but soluble in organic solvents like hexane and ethyl acetate. The compound’s infrared (IR) spectrum typically shows absorption bands near 1640 cm⁻¹ (C=C stretch) and 2960 cm⁻¹ (C–H stretch in CH₃ groups) . Nuclear magnetic resonance (NMR) data reveal distinct signals: δ 0.11 ppm (singlet, 9H, Me₃Si), δ 0.51 ppm (singlet, 6H, Me₂Si), and δ 5.30 ppm (multiplet, 2H, CH₂=CH) .

Table 1: Key Physical Properties of 3,3-Dimethyl-1-Hexene

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₆ | |

| Molecular Weight | 112.21 g/mol | |

| Boiling Point | 104°C | |

| Density | 0.72 g/cm³ | |

| Refractive Index | 1.412 (20°C) | |

| Flash Point | -7°C |

Synthesis and Production

Industrial Synthesis Routes

The synthesis of 3,3-dimethyl-1-hexene typically involves alkene metathesis or dehydration of alcohols. A notable method employs the rhodium-catalyzed trans-bis-silylation of thiophene derivatives, as demonstrated by recent research . In this process, a rhodium complex (e.g., RhCl(PPh₃)₃) facilitates the intramolecular silylation of 3-iodo-2-(pentamethyldisilanyl)thiophene at 110°C, yielding thiophene-fused siloles alongside 3,3-dimethyl-1-hexene as a byproduct . Alternative routes include the Grignard reaction of chloropentamethyldisilane with ethyl magnesium chloride, achieving yields up to 70% .

Laboratory-Scale Preparation

For small-scale production, a modified Sonogashira coupling is employed. For example, reacting 3-iodo-2-(pentamethyldisilanyl)thiophene with ethynylbenzene in the presence of palladium and copper catalysts produces 3,3-dimethyl-1-hexene with 43% yield . Critical steps include:

-

Refluxing the reaction mixture in dry triethylamine for 12 hours.

-

Purification via silica gel chromatography using hexane–ethyl acetate (50:1) as the eluent .

Industrial and Research Applications

Role in Organic Synthesis

3,3-Dimethyl-1-hexene serves as a precursor in the synthesis of phytochemicals for heavy metal remediation. Cyanobacteria exposed to this compound produce bioaccumulators that chelate metals like lead and cadmium . Additionally, its alkene functionality enables participation in Diels-Alder reactions, forming cycloadducts used in polymer chemistry .

| Supplier | Quantity | Price | Purity | Updated |

|---|---|---|---|---|

| TCI America | 1 mL | $284 | ≥98.0% | 2024-03-01 |

| TRC | 50 mg | $110 | 98+% | 2021-12-16 |

| AK Scientific | 1 mL | $480 | 98+% | 2021-12-16 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume